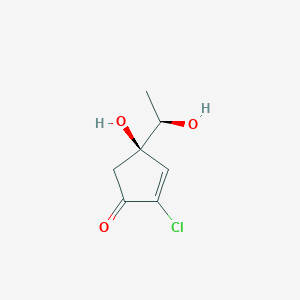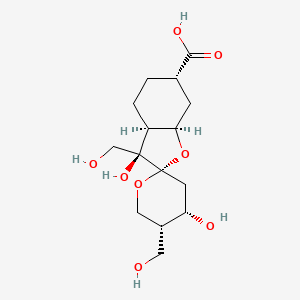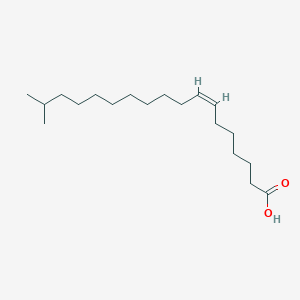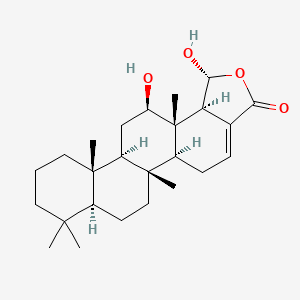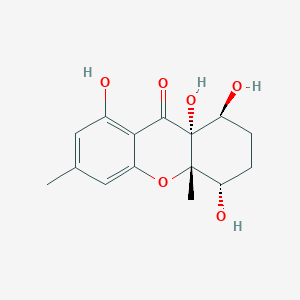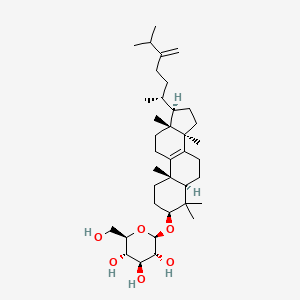
Salinixanthin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salinixanthin is a natural product found in Salinibacter ruber with data available.
科学的研究の応用
Light-Harvesting Antenna in Xanthorhodopsin
Salinixanthin is a C40-carotenoid acyl glycoside, functioning as a light-harvesting antenna in xanthorhodopsin, a retinal-based proton pump of Salinibacter ruber. Its crystallographic structure shows its location at the protein–lipid boundary and interaction with specific protein helices. Salinixanthin's role is critical in the energy transfer to retinal, as demonstrated by studies showing that its removal affects the photocycle kinetics and its reconstitution restores the energy transfer functions (Imasheva et al., 2010).
Excited-State Dynamics and Energy Transfer
Research using femtosecond transient absorption techniques revealed the excited-state dynamics of salinixanthin in both solution and within xanthorhodopsin. This study provided insights into extremely fast energy transfer rates and pathways, highlighting the influence of the binding site on salinixanthin's excited-state properties (Polívka et al., 2009).
Structural Characterization in Salinibacter ruber
A structural analysis of Salinibacter ruber revealed salinixanthin as its principal carotenoid. The carotenoid’s structure was determined through various spectrometric and chemical methods, highlighting its significance in this extremely halophilic eubacterium (Lutnaes et al., 2002).
Comparative Studies with Other Carotenoids
Studies on other carotenoids like astaxanthin provided insights into the biological activities and applications of these compounds, aiding in understanding the broader implications and potential uses of salinixanthin in various fields (Ambati et al., 2014).
Role of Salinixanthin in Gloeobacter Rhodopsin
Research demonstrated the ability to reconstitute salinixanthin into different proteins, such as gloeobacter rhodopsin, underscoring its role in energy transfer and highlighting the importance of specific groups like the 4-keto group for binding and antenna function (Balashov et al., 2010).
Interaction with Retinal
Salinixanthin interacts with the retinal in xanthorhodopsin, facilitating light harvesting for retinal isomerization and proton transport. This interaction has been studied through various spectroscopy methods, providing insights into its binding and function (Balashov et al., 2006).
Implications in Health and Nutrition
While not directly on salinixanthin, research on similar carotenoids like astaxanthin offers insights into potential health and nutritional applications of carotenoids, suggesting areas where salinixanthin could be explored for beneficial effects (Hussein et al., 2006).
特性
製品名 |
Salinixanthin |
|---|---|
分子式 |
C61H92O9 |
分子量 |
969.4 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-3-hydroxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-2-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate |
InChI |
InChI=1S/C61H92O9/c1-44(2)27-20-18-16-14-13-15-17-19-21-36-55(64)68-43-53-56(65)57(66)58(67)59(69-53)70-61(11,12)54(63)40-38-49(7)35-26-33-47(5)32-24-30-45(3)28-22-23-29-46(4)31-25-34-48(6)37-39-51-50(8)52(62)41-42-60(51,9)10/h22-26,28-35,37-40,44,53-54,56-59,63,65-67H,13-21,27,36,41-43H2,1-12H3/b23-22+,30-24+,31-25+,33-26+,39-37+,40-38+,45-28+,46-29+,47-32+,48-34+,49-35+/t53-,54+,56-,57+,58-,59+/m1/s1 |
InChIキー |
BUNXUZXQWPTVHM-HCSLVYINSA-N |
異性体SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)O)/C)/C |
正規SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)O)C)C |
同義語 |
(all-E,2'S)-2'-hydroxy-1'-(6-O-(13-methyltetradecanoyl)-beta-D-glycopyranosyloxy)-3',4'-didehydro-1',2'-dihydro-beta,psi-caroten-4-one salinixanthin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



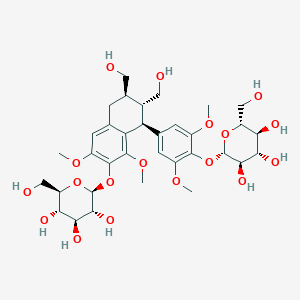
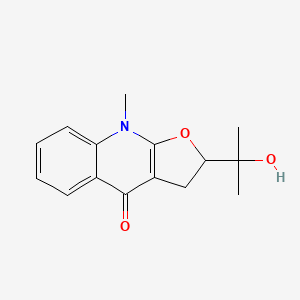

![1-(3-Phenylpropyl)-4-[[(4R)-2-(3-pyridyl)thiazolidin-4-yl]carbonyl]piperazine](/img/structure/B1249627.png)
